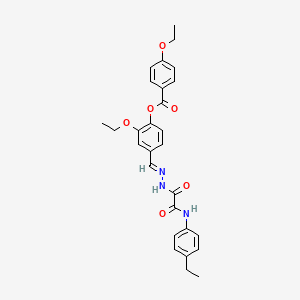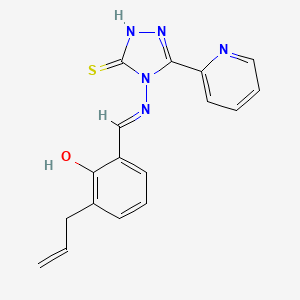![molecular formula C20H21Cl3N4O B12023803 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12023803.png)
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a piperazine ring, chlorobenzyl group, and dichlorophenyl group. It has been studied for its potential therapeutic properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride to form 4-(2-chlorobenzyl)piperazine.
Condensation Reaction: The 4-(2-chlorobenzyl)piperazine is then reacted with acetohydrazide in the presence of a suitable catalyst to form the intermediate compound.
Final Condensation: The intermediate compound undergoes a condensation reaction with 2,4-dichlorobenzaldehyde to yield the final product, 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl or dichlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
- 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,4-difluorophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide lies in its specific molecular structure, which imparts distinct chemical and biological properties. The presence of both chlorobenzyl and dichlorophenyl groups enhances its reactivity and potential therapeutic applications compared to similar compounds.
Propiedades
Fórmula molecular |
C20H21Cl3N4O |
|---|---|
Peso molecular |
439.8 g/mol |
Nombre IUPAC |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21Cl3N4O/c21-17-6-5-15(19(23)11-17)12-24-25-20(28)14-27-9-7-26(8-10-27)13-16-3-1-2-4-18(16)22/h1-6,11-12H,7-10,13-14H2,(H,25,28)/b24-12+ |
Clave InChI |
WJMATWDFIVOIPV-WYMPLXKRSA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12023734.png)
![(3Z)-5-bromo-1-hexyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12023737.png)
![4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023739.png)
![N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide](/img/structure/B12023743.png)
![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B12023745.png)

![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023757.png)
![2-({6-[(5E)-5-(3-{6-[(2-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B12023765.png)
![(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12023768.png)
![N'-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12023774.png)


![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023794.png)
